Bromotris(triphenylphosphine)copper(I)

Overview

Description

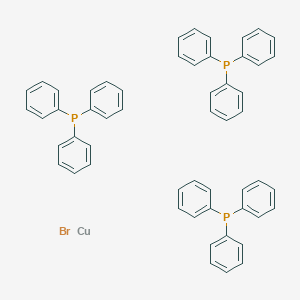

Bromotris(triphenylphosphine)copper(I) is an organic complex comprised of copper, bromine, and three triphenylphosphine molecules . This compound finds extensive utility in various scientific research fields, including organic synthesis, materials science, and biochemistry . It is primarily employed as a catalyst in organic synthesis reactions, facilitating the synthesis of aryl halides, aryl ethers, polymers, and dyes . Furthermore, it plays a crucial role in the production of nanoparticles, fuel cells, and solar cells .

Synthesis Analysis

While the exact synthesis process of Bromotris(triphenylphosphine)copper(I) is not detailed in the search results, it is known that Copper (I) complexes of the type [CuX (PPh3)n (L)n]n {where X = Cl-, Br- I-, NO3, SCN-; PPh3 = triphenylphosphine and L = 4-ethylpyridine} have been prepared and characterized .

Physical And Chemical Properties Analysis

Bromotris(triphenylphosphine)copper(I) is a solid with a melting point of 168 - 170 °C . Its molecular weight is 930.31 . The compound’s exact physical and chemical properties are not fully detailed in the search results.

Scientific Research Applications

C54H45BrP3Cu C_{54}H_{45}BrP_3Cu C54H45BrP3Cu

, is a versatile compound used in various scientific research applications. Below is a comprehensive analysis of six unique applications, each detailed in its own section.Biological Applications

The compound’s copper core is biologically relevant, making it a candidate for biological studies . It can be used to mimic the active sites of certain enzymes or to study the role of copper in biological systems. Additionally, it has been used in the design and synthesis of giardicidal and trichomonacidal agents , providing a pathway for new treatments against parasitic infections .

Colorimetric Sensors

Bromotris(triphenylphosphine)copper(I) has applications in the development of colorimetric sensors . These sensors can detect the presence of specific ions or molecules based on a color change. For example, it has been used to create sensors for the selective detection of Cu^2+ ions and its copper complex for sensing of phosphate ions in physiological conditions and in living cells .

Mechanism of Action

Target of Action

Bromotris(triphenylphosphine)copper(I) is an organic complex comprised of copper, bromine, and three triphenylphosphine molecules It is known to be used extensively in various scientific research fields, including organic synthesis, materials science, and biochemistry .

Action Environment

The action of Bromotris(triphenylphosphine)copper(I) can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that its stability and efficacy could be affected by exposure to oxygen, moisture, or temperatures outside this range.

Safety and Hazards

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Special hazards arising from the substance or mixture include carbon oxides, oxides of phosphorus, hydrogen bromide gas, and copper oxides . Firefighters should wear self-contained breathing apparatus if necessary .

properties

IUPAC Name |

bromocopper;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.BrH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLPGKOIQZWUPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45BrCuP3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460045 | |

| Record name | Bromotris(triphenylphosphine)copper(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15709-74-7 | |

| Record name | Bromotris(triphenylphosphine)copper(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the catalytic properties of Bromotris(triphenylphosphine)copper(I), and how does its structure contribute to its activity?

A1: Bromotris(triphenylphosphine)copper(I) acts as a catalyst in various reactions, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [, ]. Its effectiveness in CuAAC is attributed to the triphenylphosphine ligands, which stabilize the copper(I) center and facilitate the formation of the active catalytic species. In the context of nitrobenzene reduction, Bromotris(triphenylphosphine)copper(I) catalyzes the reaction in the presence of hydrogen gas, resulting in the formation of aniline as the major product [, ]. The reaction proceeds through the formation of intermediate copper hydride species, as evidenced by the isolation of the intermediate [CuHPPh3Br]2 [].

Q2: Can you elaborate on the use of Bromotris(triphenylphosphine)copper(I) in synthesizing polymers and bioconjugates?

A2: Bromotris(triphenylphosphine)copper(I) is an efficient catalyst for CuAAC reactions, making it valuable for synthesizing complex macromolecules. For instance, it enables the preparation of water-soluble camptothecin-polyoxetane conjugates, promising agents for targeted drug delivery in cancer therapy []. It has also been employed to create thermoresponsive poly(N-isopropylacrylamide) conjugated hyaluronan, demonstrating its utility in developing advanced biomaterials [].

Q3: How does the choice of catalyst (CuBr(PPh3)3 vs. CuSO4/ascorbic acid) affect the properties of polymers synthesized via CuAAC?

A3: Research comparing Bromotris(triphenylphosphine)copper(I) and copper sulfate/ascorbic acid as catalysts for CuAAC in the synthesis of poly(N-isopropylacrylamide) conjugated hyaluronan revealed that Bromotris(triphenylphosphine)copper(I) results in better grafting efficiency in aqueous solutions []. This difference might be due to the pre-formed copper(I) species in Bromotris(triphenylphosphine)copper(I) and the stabilizing effect of the triphenylphosphine ligands. While both catalytic systems led to polymers with comparable thermoresponsive behaviors, residual copper levels were similar despite purification efforts [].

Q4: What are the limitations of using Bromotris(triphenylphosphine)copper(I) in large-scale applications?

A4: One limitation of Bromotris(triphenylphosphine)copper(I) is the challenge of removing residual copper from the final product, even after purification []. This is crucial for biological applications where copper contamination can be detrimental. Additionally, the synthesis and handling of Bromotris(triphenylphosphine)copper(I) often require air-free techniques due to the sensitivity of the copper(I) center to oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.